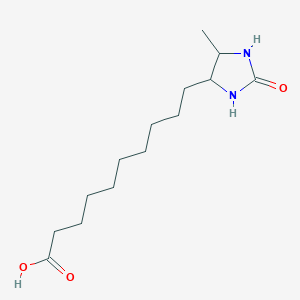
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring attached to a decanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid typically involves the formation of the imidazolidinone ring followed by the attachment of the decanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the decanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazolidinone ring and decanoic acid chain can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazolidinone ring or decanoic acid chain.
Applications De Recherche Scientifique
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of functional materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The decanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)undecanoic acid
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)dodecanoic acid
Uniqueness
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88193-35-5 |
|---|---|
Formule moléculaire |
C14H26N2O3 |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-11-12(16-14(19)15-11)9-7-5-3-2-4-6-8-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |
Clé InChI |
CWJLXYZJALGXTC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


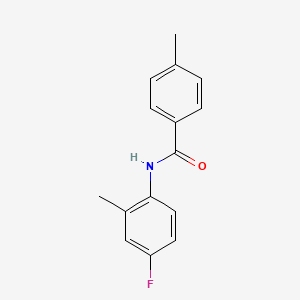
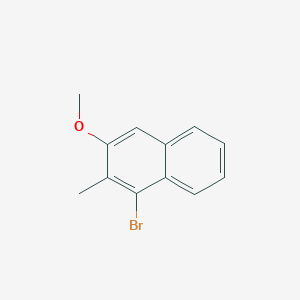
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

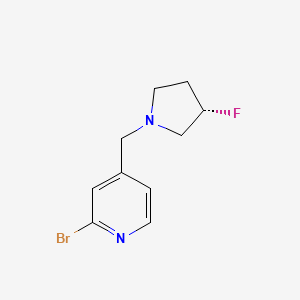
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
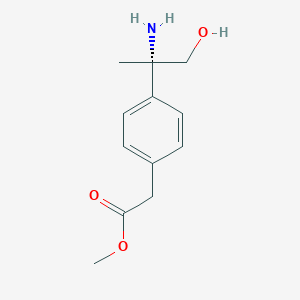
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)

